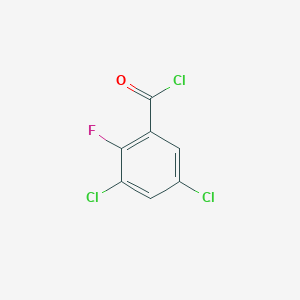

3,5-Dichloro-2-fluorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H2Cl3FO |

|---|---|

Molecular Weight |

227.4 g/mol |

IUPAC Name |

3,5-dichloro-2-fluorobenzoyl chloride |

InChI |

InChI=1S/C7H2Cl3FO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H |

InChI Key |

VUOOUJOSZOZNMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)F)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dichloro 2 Fluorobenzoyl Chloride

Precursor-Based Synthesis Routes

The synthesis of 3,5-dichloro-2-fluorobenzoyl chloride is achievable from a variety of starting materials, each requiring a distinct chemical pathway.

The most direct method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 3,5-dichloro-2-fluorobenzoic acid. This transformation is a standard procedure in organic chemistry, employing common halogenating agents. masterorganicchemistry.com Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion due to its reliability and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. masterorganicchemistry.comprepchem.com The reaction typically involves refluxing the carboxylic acid in an excess of thionyl chloride. chemicalbook.com

Alternatively, oxalyl chloride can be used, often in an inert solvent like dichloromethane (B109758) (DCM) and catalyzed by a small amount of N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com This method is known for its mild reaction conditions. chemicalbook.com Other chlorinating agents such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also effect this transformation. masterorganicchemistry.comasianpubs.org

Table 1: Comparison of Halogenating Agents for Carboxylic Acid Chlorination

| Halogenating Agent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in excess reagent | SO₂, HCl (gaseous) | prepchem.comchemicalbook.com |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM) with DMF catalyst, often at 0°C to room temp | CO, CO₂, HCl (gaseous) | chemicalbook.com |

| Triphosgene (BTC) | Inert solvent (e.g., 1,2-dichloroethane) with DMF catalyst, heated | CO₂, HCl (gaseous) | asianpubs.org |

More complex, multi-step syntheses can be employed starting from more readily available benzoic acid derivatives. One such pathway begins with benzoic acid itself. google.com This process involves a sulfonation reaction to produce 3,5-disulfonic acid benzoic acid. google.com This intermediate is then treated with a chlorinating agent to yield 5-chloroformyl isophthalic disulfonyl chloride, which subsequently undergoes desulfurization to form the final 3,5-dichlorobenzoyl chloride product. google.com

Another elaborate route starts with benzoyl chloride, which first undergoes sulfonation. google.com The resulting intermediate is then subjected to catalytic chlorination followed by a sulfur dioxide removal step to yield 3,5-dichlorobenzoyl chloride. google.com A patent describes a synthesis beginning with o-aminobenzoic acid, where the amino group is first protected. google.com The compound is then chlorinated, deprotected, and undergoes a diazotization reaction to remove the amino group, yielding 3,5-dichlorobenzoic acid, which is finally converted to the acid chloride. google.com

Halogenated benzonitriles serve as viable precursors for synthesizing substituted benzoyl chlorides. A representative synthesis of a similar compound, 2,4-dichloro-3,5-difluorobenzoic acid, starts from 4-chloro-3,5-difluorobenzonitrile. researchgate.net This pathway involves a sequence of nitration, selective reduction of the nitro group to an amine, followed by diazotization and chlorination (Sandmeyer reaction) to introduce the second chlorine atom. researchgate.net The final step would be the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), which is then converted to the benzoyl chloride as described in section 2.1.1. This demonstrates a versatile, albeit lengthy, approach for constructing the required substitution pattern on the aromatic ring starting from a nitrile.

Industrial synthesis routes sometimes utilize halogenated alkylbenzenes as starting materials. For instance, a known method for producing 3,5-dichlorobenzoyl chloride begins with 3,5-dichlorotoluene. google.com This precursor undergoes chlorination to form 3,5-dichlorobenzotrichloride, which is then carefully hydrolyzed to yield the desired acid chloride. google.com An alternative approach involves the oxidation of 3,5-dichloroethylbenzene to create 3,5-dichlorobenzoic acid, which is subsequently chlorinated with a reagent like thionyl chloride to obtain 3,5-dichlorobenzoyl chloride. google.com These methods are advantageous when the corresponding halogenated toluenes or ethylbenzenes are inexpensive and readily available.

Catalytic Synthesis and Process Optimization

Catalysis plays a crucial role in optimizing the synthesis of halogenated aromatic compounds by enhancing reaction rates and selectivity.

Lewis acids are essential catalysts in several key transformations relevant to the synthesis of this compound. Their primary role is to activate electrophiles, making them more reactive towards aromatic rings. masterorganicchemistry.com

In electrophilic aromatic halogenation , Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used to polarize the halogen-halogen bond (e.g., in Cl₂). masterorganicchemistry.comlibretexts.org This polarization generates a potent electrophilic species (e.g., "Cl⁺") that can attack the electron-rich benzene (B151609) ring, a necessary step for introducing the chloro-substituents onto a fluorinated aromatic precursor. libretexts.orgyoutube.com The mechanism involves the attack of the aromatic ring on the activated halogen, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In Friedel-Crafts reactions , Lewis acids are indispensable. One relevant application is the reaction of a substituted benzene with carbon tetrachloride in the presence of AlCl₃ or FeCl₃ to introduce a trichloromethyl (-CCl₃) group onto the ring. google.compatsnap.com This intermediate can then be hydrolyzed to form the corresponding carboxylic acid or acid chloride. google.com This method provides a direct route to the carbonyl group from the aromatic hydrocarbon. Lewis acids also catalyze Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound, a foundational reaction in synthesizing aromatic ketones. beilstein-journals.orgfrontiersin.org

Table 2: Examples of Lewis Acids in Relevant Synthetic Steps

| Lewis Acid | Reaction Type | Function | Reference |

|---|---|---|---|

| AlCl₃, FeCl₃ | Aromatic Halogenation | Activates Cl₂ or Br₂ to create a strong electrophile for substitution. | masterorganicchemistry.comlibretexts.org |

| AlCl₃, FeCl₃ | Friedel-Crafts Acylation/Alkylation | Activates acyl halides or alkyl halides for reaction with aromatic rings. | google.combeilstein-journals.org |

| ZrCl₄ | Aromatic Halogenation | Catalyzes halogenation of various aromatic compounds with high selectivity. | researchgate.net |

Development of Heterogeneous Catalytic Systems for Efficiency Enhancement

The transition from homogeneous to heterogeneous catalysis in the synthesis of acyl chlorides represents a significant step towards more efficient and sustainable chemical manufacturing. Heterogeneous catalysts, being in a different phase from the reactants, offer several advantages, including simplified product purification, catalyst recovery, and recycling, which can lead to reduced waste and lower operational costs.

In the broader context of acyl chloride synthesis, solid acid catalysts have shown promise. For instance, cation exchange resins, such as the sulfonic acid-based Amberlyst™ 15 Dry, have been employed as heterogeneous catalysts in related acetylation reactions. google.com These solid-phase catalysts can be easily filtered out from the reaction mixture, streamlining the downstream processing. Other research into polymerization reactions involving acyl chloride intermediates has highlighted the use of heterogeneous coordination catalysts like cadmium acetate (B1210297) and zinc-based compounds to achieve high molecular weight polymers in shorter reaction times, demonstrating their potential for enhancing reaction efficiency. researchgate.net While specific applications of these catalysts for this compound are not extensively documented in publicly available literature, these examples pave the way for future research into developing tailored heterogeneous catalysts for its synthesis. The goal would be to design a robust, reusable catalyst that can efficiently mediate the chlorination of 3,5-dichloro-2-fluorobenzoic acid while minimizing the formation of byproducts.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is paramount in the synthesis of this compound. The optimization of reaction conditions is a multi-faceted process involving the careful selection of reagents, solvents, catalysts, temperature, and reaction time. Traditional methods for the synthesis of benzoyl chloride derivatives often involve the use of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orguniroma1.it

Detailed studies and patent literature reveal various approaches to optimizing these reactions. For instance, in the synthesis of high-purity benzoyl chloride, a method involving the reaction of benzoic acid with thionyl chloride under the catalytic action of dimethylformamide (DMF) has been described. google.com The reaction temperature is controlled within a specific range, and the final product is purified by vacuum distillation to achieve high purity. google.com Another patented method for preparing 3,5-dichlorobenzoyl chloride involves a multi-step process starting from benzoic acid, with specific temperature and pressure controls at each stage to ensure a high yield and purity of the final product. google.com The final desulfurization step is carried out at an elevated temperature to drive the reaction to completion. google.com

The table below summarizes various reaction conditions reported for the synthesis of related dichlorobenzoyl chlorides, illustrating the range of parameters that can be optimized.

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Reported Yield/Purity | Reference |

|---|---|---|---|---|---|---|

| Benzoic acid | Thionyl chloride | Dimethylformamide (DMF) | 30-70 | Not specified | >90% yield, >99.5% purity | google.com |

| 3,5-disulfonic acid benzoic acid derivative | Chlorinating agent | Not specified | 170 (desulfurization step) | 12 hours (desulfurization step) | 90.1% yield, 99.3% purity | google.com |

| 3,5-dichlorobenzoic acid | Thionyl chloride | Pyridine (B92270) | Reflux | 20 hours | Quantitative yield | semanticscholar.org |

The meticulous control of these parameters is crucial for minimizing the formation of impurities, such as residual starting material or byproducts from side reactions, which can be challenging and costly to remove. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Production of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable manufacturing processes. uniroma1.it These principles aim to reduce the environmental footprint of chemical production by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Research into solvent-free reaction conditions for the synthesis of acyl chlorides has shown promising results. For example, a method for preparing aliphatic acid chlorides has been developed that proceeds without a solvent, thereby simplifying the process and reducing waste. google.com While directly translating this to the synthesis of this compound requires further investigation, it highlights a viable green approach.

When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Cyrene™, a bio-based solvent, has been successfully used in the synthesis of amides from acid chlorides, offering a greener substitute for traditional dipolar aprotic solvents like DMF and NMP. bath.ac.uk The use of such green solvents can significantly reduce the environmental impact of the synthesis process.

Strategies for Atom Economy and Waste Minimization

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy generate less waste. The traditional synthesis of acyl chlorides from carboxylic acids using thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts. libretexts.org While these can be gaseous and easily removed, they represent wasted atoms and potential pollutants that need to be scrubbed.

Strategies to improve atom economy and minimize waste include designing synthetic routes that maximize the incorporation of reactant atoms into the final product. This can involve exploring alternative chlorinating agents that have byproducts with potential uses or developing catalytic cycles that regenerate the active species. Furthermore, optimizing reaction conditions to achieve near-quantitative yields, as seen in some patented processes for dichlorobenzoyl chlorides, directly contributes to waste minimization by reducing the amount of unreacted starting materials and side products. google.comsemanticscholar.org

Continuous Flow Chemistry Approaches for Scalability and Control

Continuous flow chemistry is an emerging technology that offers significant advantages for the sustainable production of chemicals like this compound. nih.gov By conducting reactions in a continuously flowing stream through a microreactor or a tube, this approach allows for precise control over reaction parameters such as temperature, pressure, and mixing. nih.govrsc.org This enhanced control can lead to higher yields, improved purity, and shorter reaction times compared to traditional batch processing. semanticscholar.org

A key benefit of continuous flow is improved safety, especially when dealing with hazardous reagents or highly exothermic reactions, which are common in acyl chloride synthesis. nih.gov The small reaction volumes within the flow reactor minimize the potential risks associated with large-scale batch reactions. Furthermore, continuous flow systems can be more energy-efficient and can facilitate easier scale-up from laboratory to industrial production. nih.gov Recent advances in continuous flow have demonstrated its utility in the synthesis of a wide range of chemical compounds, and its application to the production of this compound holds the potential for a more scalable, controllable, and sustainable manufacturing process. semanticscholar.orgnih.gov

Comprehensive Analysis of 3,5 Dichloro 2 Fluorobenzoyl Chloride Reactivity and Derivatization

Nucleophilic Acyl Substitution Reactions

The acyl chloride functional group of 3,5-dichloro-2-fluorobenzoyl chloride is highly reactive towards nucleophiles, readily undergoing substitution to form a variety of carboxylic acid derivatives. This reactivity is central to its application in organic synthesis.

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of corresponding N-substituted amides. This transformation is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. The reaction generally proceeds with high yields. For instance, the reaction of various acid chlorides with primary amines in the bio-based solvent Cyrene™, using triethylamine as a base, has been shown to produce amides in good yields. rsc.orghud.ac.uk A general procedure involves stirring the acid chloride with the amine and triethylamine in a suitable solvent at room temperature. hud.ac.uk

The reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N'-dimethylformamide has been reported to afford a series of dichlorobenzamide derivatives in good yields. chemicalbook.comresearchgate.net This highlights the general applicability of this reaction to form a wide array of amide structures.

Table 1: Examples of Amide Formation Reactions

| Amine Reactant | Product | Reaction Conditions |

| Primary Amine (R-NH₂) | 3,5-Dichloro-2-fluoro-N-alkylbenzamide | Amine, Triethylamine, Solvent (e.g., Cyrene™, CH₂Cl₂) |

| Secondary Amine (R₂NH) | 3,5-Dichloro-2-fluoro-N,N-dialkylbenzamide | Amine, Triethylamine, Solvent (e.g., CH₂Cl₂) |

| Aniline | 3,5-Dichloro-2-fluoro-N-phenylbenzamide | Aniline, Base (e.g., Pyridine), Solvent (e.g., DMF) |

Esterification of this compound with alcohols provides a direct route to the corresponding esters. This reaction is also typically facilitated by the presence of a base to scavenge the HCl produced. The process is analogous to amide formation, with the alcohol acting as the nucleophile. The use of a base like pyridine not only neutralizes HCl but can also catalyze the reaction.

While specific examples for this compound are not detailed in the provided search results, the general reactivity of acyl chlorides with alcohols is a fundamental and widely used transformation in organic chemistry.

Table 2: General Esterification Reaction

| Alcohol Reactant | Product | General Reaction Conditions |

| Primary Alcohol (R-OH) | 3,5-Dichloro-2-fluorobenzoate Ester | Alcohol, Base (e.g., Pyridine), Aprotic Solvent |

| Secondary Alcohol (R₂CHOH) | 3,5-Dichloro-2-fluorobenzoate Ester | Alcohol, Base (e.g., Pyridine), Aprotic Solvent |

This compound is an effective acylating agent in Friedel-Crafts acylation reactions. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction allows for the introduction of the 3,5-dichloro-2-fluorobenzoyl group onto another aromatic ring, leading to the formation of diaryl ketones. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride. wikipedia.orgkhanacademy.org

The product of the acylation is a ketone, which is less reactive than the starting aromatic compound, thus preventing further acylation of the product ring. organic-chemistry.org A stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the resulting ketone. wikipedia.orgorganic-chemistry.org The synthesis of various substituted poly(2,5-benzophenone)s has been achieved through the Friedel-Crafts catalyzed reaction of 2,5-dichlorobenzoyl chloride with several aromatic compounds. chemistryjournals.net

Table 3: Friedel-Crafts Acylation Reaction

| Aromatic Substrate | Product | Catalyst |

| Benzene (B151609) | (3,5-Dichloro-2-fluorophenyl)(phenyl)methanone | AlCl₃ |

| Toluene | (3,5-Dichloro-2-fluorophenyl)(tolyl)methanone | AlCl₃ |

| Anisole | (3,5-Dichloro-2-fluorophenyl)(methoxyphenyl)methanone | AlCl₃ |

Transformations Involving the Aromatic Halogen Substituents

The chlorine and fluorine atoms on the aromatic ring of this compound can also participate in various chemical transformations, offering pathways to further functionalize the molecule.

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for replacing one halogen with another. wikipedia.org While the classic Finkelstein reaction involves alkyl halides, aromatic versions have been developed. wikipedia.org For aromatic chlorides, this transformation can be challenging but may be achieved under specific catalytic conditions. For instance, the conversion of chlorocarbons to fluorocarbons can be accomplished using potassium fluoride (B91410) in polar aprotic solvents like dimethylformamide. wikipedia.org These reactions allow for the selective modification of the halogen substitution pattern on the aromatic ring, which can be useful for tuning the electronic and steric properties of the molecule.

The chlorine atoms on the aromatic ring of this compound can serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net This allows for the formation of a new carbon-carbon bond, replacing a chlorine atom with an aryl, vinyl, or alkyl group. The reactivity of aryl chlorides in Suzuki couplings can be lower than that of bromides or iodides, often requiring more specialized catalyst systems. nih.gov

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond and the substitution of a chlorine atom with a vinyl group.

Sonogashira Coupling: This reaction facilitates the coupling of the aryl chloride with a terminal alkyne, catalyzed by both palladium and copper complexes, in the presence of a base. This leads to the formation of a carbon-carbon triple bond, replacing a chlorine atom with an alkynyl group.

The fluorine atom is generally less reactive in these cross-coupling reactions compared to the chlorine atoms, allowing for selective functionalization at the chloro-substituted positions. beilstein-journals.org

Table 4: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Organoboron Reagent | Palladium Catalyst + Base | C-C |

| Heck | Alkene | Palladium Catalyst + Base | C-C |

| Sonogashira | Terminal Alkyne | Palladium/Copper Catalysts + Base | C-C (triple bond) |

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and orientation of such substitutions are profoundly influenced by the electronic properties of the substituents already present on the ring. wikipedia.orguomustansiriyah.edu.iq In the case of this compound, the benzene ring is substituted with four groups: a 2-fluoro group, 3- and 5-chloro groups, and a 1-benzoyl chloride group.

The reactivity of the benzene ring towards electrophiles is governed by the cumulative electronic effects of these substituents. Groups that donate electron density to the ring are termed "activating" and increase the rate of EAS, while groups that withdraw electron density are "deactivating" and slow the reaction down. wikipedia.orgcsbsju.edu

Acyl Group (-COCl): The benzoyl chloride group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R). This significantly reduces the nucleophilicity of the ring, making it much less reactive towards electrophiles than benzene. csbsju.edumasterorganicchemistry.com

The combination of one potent deactivating acyl group and three deactivating halogen atoms renders the aromatic ring of this compound exceptionally electron-deficient and therefore, highly unreactive towards electrophilic aromatic substitution. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation, which readily occur on benzene or activated rings, would require extremely harsh conditions to proceed, if at all. msu.edu

In terms of regioselectivity, the directing effects of the substituents are as follows:

The benzoyl chloride group is a meta-director.

The fluoro and chloro groups are ortho, para-directors. libretexts.org

The unoccupied positions on the ring are C4 and C6. The halogen at C2 directs an incoming electrophile to C6. The halogen at C3 directs to C4 and C6. The halogen at C5 also directs to C4 and C6. While these positions are theoretically the target for substitution as directed by the halogens, the overwhelming deactivation of the entire molecule makes such reactions synthetically challenging and often impractical.

Mechanistic and Kinetic Investigations of this compound Reactions

Due to the highly deactivated nature of the aromatic ring, mechanistic and kinetic studies on this compound predominantly focus on the reactions of the highly reactive acyl chloride functional group.

The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution . This reaction is central to the derivatization of this compound into esters, amides, and other acid derivatives. The mechanism proceeds through a two-step, addition-elimination pathway. libretexts.orgyoutube.com

Nucleophilic Addition: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled. libretexts.orgyoutube.com

While the substituents on the aromatic ring make electrophilic substitution difficult, they have a pronounced effect on the reactivity of the carbonyl group in nucleophilic acyl substitution reactions.

Electronic Effects: The reactivity of the carbonyl carbon is enhanced by electron-withdrawing groups on the aromatic ring. libretexts.org The three halogen atoms (F, Cl) and the acyl chloride group itself are strongly electron-withdrawing. They pull electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity). This makes the carbonyl carbon more susceptible to attack by nucleophiles. Therefore, the substituents on this compound make the acyl chloride functional group more reactive towards nucleophiles compared to unsubstituted benzoyl chloride. Kinetic studies on the solvolysis of various substituted benzoyl chlorides confirm that the reaction is sensitive to these electronic effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. atlantis-press.com QSAR models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity, electronic character, and steric profile—to predict the activity of new compounds. atlantis-press.com

In the context of benzoyl chloride derivatives, QSAR studies can elucidate the key molecular features that govern their reactivity or biological efficacy. For instance, a study on N-benzoyl-N'-phenylthiourea derivatives, synthesized from substituted benzoyl chlorides, successfully developed a QSAR model to predict their cytotoxic activity against cancer cells. researchgate.net

The study generated a QSAR equation based on the lipophilicity parameter (π), which quantifies how a substituent affects a molecule's partitioning between an organic and aqueous phase. The resulting equation was: Log 1/IC50 = 0.354 π + 0.064 researchgate.net

This equation demonstrates a positive correlation between the lipophilicity of the substituents on the benzoyl moiety and the anticancer activity of the resulting thiourea (B124793) derivatives. researchgate.net Such models are invaluable for rationally designing more potent derivatives by optimizing key physicochemical parameters.

The table below shows data from the study, illustrating the relationship between the substituent on the benzoyl chloride precursor, the lipophilicity parameter, and the observed biological activity.

| Compound (Benzoyl Moiety) | Substituent (X) | Lipophilicity Parameter (π) | Cytotoxic Activity (IC50 in µM) |

|---|---|---|---|

| BFTU | -H | 0.00 | 10.32 |

| 2-Cl-BFTU | 2-Cl | 0.71 | 8.11 |

| 3-Cl-BFTU | 3-Cl | 0.71 | 7.54 |

| 4-Cl-BFTU | 4-Cl | 0.71 | 6.29 |

| 2,4-2Cl-BFTU | 2,4-di-Cl | 1.42 | 4.35 |

Data adapted from a QSAR study on N-benzoyl-N'-phenylthiourea derivatives. researchgate.net

Strategic Role of 3,5 Dichloro 2 Fluorobenzoyl Chloride As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The utility of 3,5-Dichloro-2-fluorobenzoyl chloride as a synthetic intermediate stems from its ability to introduce a precisely substituted phenyl group into a variety of molecular frameworks. The acyl chloride functional group is the primary site of reactivity, enabling chemists to construct larger, more complex structures.

This compound is an exemplary reagent for the construction of molecules containing polyhalogenated aromatic scaffolds. The acyl chloride group readily undergoes reactions such as Friedel-Crafts acylation with other aromatic compounds, or couples with organometallic reagents, effectively transferring its 3,5-dichloro-2-fluorophenyl moiety. This process is fundamental for building complex architectures where the halogen atoms serve to sterically or electronically influence the molecule's final properties, shape, and interactions. The stability of the halogen-carbon bonds on the aromatic ring ensures that this scaffold remains intact throughout subsequent synthetic transformations.

The synthesis of heterocyclic compounds is another significant application of this intermediate. The benzoyl chloride functional group is a key precursor for forming amide bonds through reactions with primary or secondary amines. These amide intermediates can then be used in intramolecular cyclization reactions to generate a wide array of heterocyclic systems. For instance, the related compound 3,5-dichlorobenzoyl chloride is known to react with various arylamine compounds to produce a series of dichlorobenzamide derivatives. researchgate.netchemicalbook.comresearchgate.net This same reactivity pathway allows this compound to serve as a starting point for nitrogen-containing heterocycles, which are prevalent structures in pharmaceuticals and biologically active compounds.

Table 1: Key Synthetic Transformations of Benzoyl Chlorides for Heterocycle Formation

| Reactant Class | Intermediate Product | Potential Heterocyclic System |

| Arylamines | N-Aryl Benzamides | Benzoxazoles, Benzothiazoles |

| Anthranilic Acids | N-Acyl Anthranilic Acids | Quinazolinones |

| Amino Alcohols | N-Acyl Amino Alcohols | Oxazolines |

Applications in Agrochemical and Specialty Chemical Synthesis

The unique substitution pattern of this compound makes it a compound of interest for the synthesis of active ingredients in agrochemicals and other specialty chemicals. Halogenated aromatic compounds are a well-established class of molecules with potent biological effects.

In the agrochemical sector, intermediates like 3,5-dichlorobenzoyl chloride are critical for producing herbicides such as propyzamide (B133065) and oxaziclomefone. google.com The incorporation of fluorine into bioactive molecules is a widely used strategy in modern agrochemical research to enhance efficacy. tcichemicals.com Fluorine's high electronegativity can alter a molecule's absorption, distribution, and metabolism within the target organism, often leading to increased potency or a more desirable activity spectrum. nih.gov Therefore, this compound is a strategic intermediate for the development of new-generation herbicides and other bioactive compounds, where the combination of chlorine and fluorine atoms is intended to optimize biological performance. The closely related 3,5-dichlorobenzoyl chloride is a known intermediate for effective insecticides and herbicides, particularly in the production of benzoylurea (B1208200) insecticides. royal-chem.com

Contribution to the Development of Advanced Organic Materials

The field of materials science leverages the unique properties of fluorinated compounds to create advanced materials with novel electronic, optical, or physical characteristics.

This compound serves as a valuable building block for the fabrication of fluorinated organic systems. The introduction of fluorine atoms into organic molecules can have profound effects on their properties. nih.gov In the context of organic materials, fluorination can increase thermal stability, enhance chemical resistance, and modify the electronic properties of conjugated systems. By incorporating the 3,5-dichloro-2-fluorophenyl group into polymers or molecular materials, researchers can fine-tune properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes the compound a useful precursor for creating specialized materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).

Functionalization for Tailored Material Properties

Despite extensive searches of scientific literature and patent databases, no specific research findings detailing the use of this compound for the functionalization of materials to achieve tailored properties were identified.

The strategic placement of halogen atoms (chlorine and fluorine) on the benzoyl chloride ring suggests its potential as a monomer or modifying agent in the synthesis of high-performance polymers, such as aramids (aromatic polyamides), polyesters, and polyimides. In polymer chemistry, the incorporation of such halogenated monomers can significantly influence the properties of the resulting materials.

Generally, the introduction of chlorine and fluorine atoms into a polymer backbone is a known strategy for enhancing specific characteristics:

Flame Retardancy: Chlorine-containing compounds can act as radical traps in the gas phase during combustion, interrupting the chemical reactions of fire. The presence of multiple chlorine atoms on the this compound moiety would be expected to contribute to the flame-retardant properties of any polymer into which it is incorporated. faa.govumons.ac.be

Thermal Stability: Aromatic polyamides (aramids) are known for their exceptional thermal and mechanical properties, which arise from the rigidity of the polymer chains and strong intermolecular forces. bodyarmornews.comnih.gov The structure of this compound is suitable for creating a rigid polymer backbone when reacted with aromatic diamines, which could lead to materials with high decomposition temperatures and glass transition temperatures.

Chemical Resistance: The strong carbon-fluorine and carbon-chlorine bonds are highly resistant to chemical attack, a property that is often imparted to the final material.

Solubility and Processability: The asymmetric nature of the 2-fluoro substitution, combined with the two chlorine atoms, could disrupt chain packing. This disruption can sometimes improve the solubility of otherwise intractable rigid-rod polymers in organic solvents, thereby aiding in their processing and fabrication into films or fibers. researchgate.net

While these principles are well-established for halogenated monomers in general, the absence of specific studies on this compound means that no empirical data can be presented for its direct impact on material properties. Research on analogous compounds, such as terephthaloyl chloride in the production of para-aramid fibers, demonstrates the fundamental synthetic route where a diacid chloride is reacted with a diamine. nih.gov However, without dedicated research, the precise influence of the unique 2-fluoro, 3,5-dichloro substitution pattern remains undocumented in the available literature.

Consequently, no data tables or detailed research findings on the functionalization of materials using this compound can be provided.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dichloro 2 Fluorobenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3,5-dichloro-2-fluorobenzoyl chloride, a combination of ¹H, ¹⁹F, and ¹³C NMR studies is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only for the aromatic protons. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the remaining hydrogens. The two aromatic protons are in different chemical environments and are expected to appear as distinct signals.

Based on the analysis of related compounds, such as 1,3-dichloro-2-fluorobenzene, the proton at position 4 (H-4) would likely be coupled to the fluorine atom and the adjacent proton at position 6 (H-6). Similarly, H-6 would be coupled to H-4. This would result in two doublets of doublets. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the benzoyl chloride group, would deshield these protons, causing their signals to appear at a relatively downfield region of the spectrum, likely between 7.0 and 8.0 ppm.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-4 | ~7.3 - 7.6 | dd | JH-H, JH-F |

| H-6 | ~7.1 - 7.4 | dd | JH-H, JH-F |

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the adjacent chlorine and benzoyl chloride groups.

The fluorine atom at position 2 is expected to show a single resonance in the ¹⁹F NMR spectrum. The chemical shift will be affected by the two ortho chlorine atoms and the para benzoyl chloride group. Generally, electron-withdrawing groups cause a downfield shift in the ¹⁹F spectrum. In aromatic systems, fluorine chemical shifts can be influenced by both inductive and resonance effects. For fluorinated benzoyl chlorides, the chemical shifts are typically observed in the range of -110 to -140 ppm relative to CFCl₃. For derivatives such as N-(2,4-difluorophenyl)-2-fluorobenzamide, fluorine signals have been observed around -114, -115, and -118 ppm, which is typical for fluorine substitution patterns in aromatic systems. dcu.ie

The aromatic carbons will exhibit complex splitting patterns due to coupling with the fluorine atom (C-F coupling). The carbon directly bonded to the fluorine (C-2) will show a large one-bond coupling constant (¹JC-F). The other aromatic carbons will show smaller two-, three-, and four-bond couplings (²JC-F, ³JC-F, ⁴JC-F). Based on data for similar compounds like 2-fluorobenzoyl chloride and 3,5-dichlorobenzoyl chloride, the predicted chemical shifts for the carbon atoms in this compound can be estimated. chemicalbook.comchemicalbook.comdocbrown.info

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | ~165 - 170 | d |

| C-1 | ~130 - 135 | d |

| C-2 | ~155 - 160 | d (large ¹JC-F) |

| C-3 | ~135 - 140 | d |

| C-4 | ~125 - 130 | d |

| C-5 | ~130 - 135 | s |

| C-6 | ~120 - 125 | d |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the acid chloride group, typically in the region of 1750-1800 cm⁻¹. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, generally between 1000 and 1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum. For instance, the symmetric stretching of the C-Cl bonds would be expected to give a strong Raman signal. The vibrational frequencies of 3,5-dichlorobenzonitrile (B1202942) have been studied using both IR and Raman spectroscopy, providing a basis for the interpretation of the spectrum of the target compound. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | >3000 | Medium to Weak |

| C=O (acid chloride) | Stretching | 1750 - 1800 | Strong (IR) |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong |

| C-F | Stretching | 1000 - 1300 | Strong (IR) |

| C-Cl | Stretching | 600 - 800 | Strong (IR), Strong (Raman) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₂Cl₃FO), the expected exact mass can be calculated. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.

The fragmentation pathways of this compound upon electron ionization can be predicted based on the fragmentation of similar compounds. A common fragmentation pathway for benzoyl chlorides is the loss of the chlorine radical from the acyl group to form the benzoyl cation. Subsequent fragmentation would involve the loss of carbon monoxide (CO). The presence of chlorine atoms on the aromatic ring will influence the fragmentation pattern and the relative abundance of the resulting ions. The fragmentation of chlorobenzene, for example, shows a characteristic loss of a chlorine radical to form the phenyl cation. docbrown.info

Predicted Fragmentation Pathway:

Molecular Ion (M⁺˙): [C₇H₂Cl₃FO]⁺˙

Loss of Cl from acyl group: [C₇H₂Cl₂FO]⁺ (m/z)

Loss of CO: [C₆H₂Cl₂F]⁺ (m/z)

The isotopic distribution due to the two chlorine atoms on the aromatic ring would be a defining feature in the mass spectrum of the fragments.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives

Several crystal structures of derivatives of 3,5-dichlorobenzamide (B1294675) have been reported. For example, the crystal structure of 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide reveals that the amide group is twisted with respect to the benzene ring, and the molecules are linked into chains by N—H···O hydrogen bonds. nih.govresearchgate.net Similarly, the structures of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide have been determined, providing insights into how different substituents on the N-aryl ring influence the crystal packing. researchgate.net These studies on derivatives provide valuable structural information that can be extrapolated to understand the conformational preferences of the 3,5-dichloro-2-fluorobenzoyl moiety.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.227(2) |

| b (Å) | 10.898(2) |

| c (Å) | 10.170(2) |

| β (°) | 111.08(3) |

| Volume (ų) | 1264.5(4) |

| Z | 4 |

Advanced Chromatographic Techniques for Separation, Identification, and Purity Assessment

Advanced chromatographic techniques provide the necessary resolution and sensitivity for the detailed analysis of this compound, a reactive chemical intermediate, and its associated derivatives. The choice between gas and liquid chromatography is often dictated by the analyte's volatility, thermal stability, and the specific analytical goal, such as purity assessment or identification of trace impurities.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of highly reactive acyl chlorides like this compound by GC-MS is challenging due to their propensity to hydrolyze or react with active sites within the GC system. oup.com Consequently, a derivatization strategy is commonly employed to convert the reactive acyl chloride into a more stable and volatile derivative suitable for GC-MS analysis. americanpharmaceuticalreview.comrsc.orgrsc.org

A prevalent method involves the derivatization of the acyl chloride with an alcohol, such as 1-propanol, in the presence of a base like pyridine (B92270). rsc.orgrsc.org This reaction quantitatively converts the this compound into its corresponding propyl ester, 1-propyl 3,5-dichloro-2-fluorobenzoate. This ester is significantly more stable and possesses the volatility required for successful separation on a standard GC column, such as an Agilent HP-5ms UI capillary column. osti.gov

The subsequent analysis by mass spectrometry allows for the unequivocal identification of the derivative. The mass spectrometer fragments the eluted ester in a predictable manner, generating a unique mass spectrum that serves as a chemical fingerprint. This allows for both qualitative identification and quantitative analysis, even in complex matrices. osti.govanalytice.com This derivatization approach has proven effective for a range of reactive chlorides, ensuring reproducible and reliable analytical results. rsc.orgrsc.org

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization Agent | 1-Propanol with Pyridine |

| Analyte (Derivative) | 1-Propyl 3,5-dichloro-2-fluorobenzoate |

| GC Column | Agilent HP-5ms UI (30 m x 0.25 mm id x 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Injector Mode | Pulsed Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 40 °C, hold for 3 min, ramp at 8 °C/min to 300 °C, hold for 3 min |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers a powerful alternative for the analysis of compounds that are not amenable to GC, including those with lower volatility or thermal instability. For a reactive compound like this compound, direct analysis via reversed-phase HPLC is problematic due to its instability in aqueous mobile phases and on silica-based stationary phases. americanpharmaceuticalreview.com

A robust "surrogate strategy" is therefore employed for purity assessment and quantification. This approach involves the intentional and controlled hydrolysis of this compound to its more stable corresponding carboxylic acid, 3,5-Dichloro-2-fluorobenzoic acid. This resulting acid is significantly more stable and well-suited for reversed-phase UHPLC analysis. This method provides a conservative measure of the total potential presence of both the acid chloride and its primary degradation product.

The separation is typically achieved on a reversed-phase column, such as a C18, using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile). researchgate.netekb.eg The UHPLC system provides rapid analysis times and high-resolution separation of the target analyte from other impurities.

Coupling the UHPLC system to a mass spectrometer, particularly a high-resolution mass spectrometer (HRMS) or a tandem mass spectrometer (MS/MS), allows for highly sensitive and selective detection. researchgate.netprotocols.io Using electrospray ionization (ESI) in negative ion mode is particularly effective for the analysis of the resulting 3,5-Dichloro-2-fluorobenzoic acid, which readily forms a [M-H]⁻ ion. This allows for accurate quantification and identification, making UHPLC-MS an ideal technique for the purity assessment of this compound via its hydrolyzed surrogate. protocols.ioresearchgate.net

Table 2: Representative UHPLC-MS Parameters for the Analysis of Hydrolyzed this compound

| Parameter | Value |

| Analytical Strategy | Surrogate analysis via hydrolysis |

| Analyte | 3,5-Dichloro-2-fluorobenzoic acid |

| UHPLC Column | Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS Detector | Triple Quadrupole (MS/MS) or High-Resolution Mass Spectrometer (HRMS) |

| Monitored Transition (MS/MS) | Specific parent-to-daughter ion transition for 3,5-Dichloro-2-fluorobenzoic acid |

Theoretical and Computational Investigations into 3,5 Dichloro 2 Fluorobenzoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and other properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 3,5-dichloro-2-fluorobenzoyl chloride, DFT calculations would typically be employed to optimize the molecular geometry, determine the ground-state energy, and calculate various electronic properties. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level calculations. sintef.no

From the calculated electronic structure, several reactivity descriptors can be derived. These global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index would be particularly relevant for this compound, given its acyl chloride functionality, which is a strong electrophile.

The molecular electrostatic potential (MESP) surface can also be generated from DFT calculations. The MESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show a significant positive potential around the carbonyl carbon, confirming its susceptibility to nucleophilic attack, and negative potentials around the oxygen and halogen atoms.

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO would likely be located on the benzene (B151609) ring and the halogen atoms, while the LUMO would be centered on the carbonyl group, particularly the C=O π* antibonding orbital.

Natural Bond Orbital (NBO) analysis is another powerful tool that transforms the complex molecular orbitals into a more intuitive, localized representation that aligns with Lewis structures. NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions. It can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals, which is crucial for understanding hyperconjugation and resonance effects. In this compound, NBO analysis could reveal the extent of electron delocalization from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the carbonyl group and the aromatic ring.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. For a reactive molecule like this compound, this would involve modeling its reactions, such as nucleophilic acyl substitution.

By mapping the potential energy surface of a reaction, the structures of reactants, products, intermediates, and transition states can be optimized. The energy barriers (activation energies) associated with the transition states can be calculated, providing a quantitative prediction of the reaction rates. This information is invaluable for understanding the factors that control the reaction's feasibility and selectivity. For example, modeling the reaction of this compound with an amine would involve locating the transition state for the nucleophilic attack on the carbonyl carbon and the subsequent elimination of the chloride ion.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule, including its preferred conformations, plays a significant role in its reactivity and physical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies.

For this compound, the primary conformational flexibility lies in the orientation of the benzoyl chloride group relative to the benzene ring. Computational methods can be used to scan the potential energy surface by systematically rotating the C-C bond connecting the carbonyl group to the ring. This would reveal the most stable conformation and the energy barriers to rotation. Studies on similar molecules, such as 2-fluorobenzoyl chloride, have shown the existence of stable non-planar conformers. researchgate.netchemicalbook.com The interplay of steric hindrance and electronic effects from the ortho-fluorine and the meta-chlorine atoms would determine the preferred conformation of this compound.

Intramolecular interactions, such as hydrogen bonds or other non-covalent interactions, can also be identified and quantified through computational analysis.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental spectra to confirm the molecular structure and aid in spectral assignment.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. These calculations are typically performed using DFT methods. The predicted frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations. The calculated spectrum can then be compared with the experimental one to assign the observed vibrational modes to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹³C and ¹H) can be calculated. port.ac.uk These calculations provide a theoretical spectrum that can be used to validate the structural assignment of the experimental NMR data. Furthermore, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT). The calculated absorption wavelengths (λmax) and oscillator strengths can be correlated with the experimental UV-Vis spectrum to understand the nature of the electronic excitations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular forces.

For this compound, MD simulations could be used to investigate how the solvent influences its conformational preferences and reactivity. The explicit inclusion of solvent molecules provides a more realistic environment to study phenomena such as the stabilization of transition states or the dynamics of solvation. This would be particularly relevant for understanding its reactivity in different solvent environments.

Crystal Structure Prediction Methodologies for Related Halogenated Benzoyl Chlorides

The prediction of crystal structures for molecules like this compound is a significant challenge in computational chemistry. The process, known as crystal structure prediction (CSP), aims to identify the most stable arrangement of molecules in a crystal lattice, which corresponds to the global minimum on the lattice energy surface. For halogenated benzoyl chlorides, this is a multifaceted problem due to the conformational flexibility of the molecule and the variety of possible intermolecular interactions.

Methodologies for CSP typically involve two main stages: the generation of a diverse set of plausible crystal packing arrangements and the subsequent ranking of these structures based on their relative energies.

A common approach begins with a search for possible crystal structures, often employing algorithms that explore different space groups and molecular orientations. The energies of these generated structures are then calculated and compared. Given the complexity of accurately modeling intermolecular forces, a multi-tiered approach to energy calculation is frequently utilized. This often starts with computationally less expensive methods, such as force fields, to screen a large number of potential structures. Promising candidates are then subjected to more accurate, but computationally intensive, quantum mechanical calculations.

For halogenated systems, the accurate modeling of halogen bonds is crucial. These are non-covalent interactions where a halogen atom acts as an electrophilic species. The presence of chlorine and fluorine atoms in molecules like this compound suggests that halogen bonding could play a significant role in the crystal packing. Therefore, computational models used for CSP of these compounds must be able to accurately describe these interactions.

Ab initio calculations, which are based on quantum mechanics, are often employed to understand the nature of these interactions. acs.org For instance, calculations can be performed on dimers of the molecule to explore the geometry and strength of potential halogen bonds. acs.org

The following table outlines some of the key computational methodologies that are applied in the prediction of crystal structures for halogenated organic compounds:

| Methodology | Description | Key Parameters | Application to Halogenated Benzoyl Chlorides |

| Force Field Methods | Empirical methods that use a set of parameters to calculate the potential energy of a system of atoms. | Atom types, bond lengths, bond angles, dihedral angles, van der Waals parameters, electrostatic charges. | Rapidly screen a vast number of potential crystal structures to identify a smaller set of low-energy candidates for further analysis. |

| Ab Initio Calculations | Methods based on the principles of quantum mechanics, without the use of empirical parameters. | Basis set, level of theory (e.g., Hartree-Fock, Density Functional Theory). | Accurately calculate the energies of promising crystal structures and to model the details of intermolecular interactions, such as halogen bonds. acs.org |

| Crystal Energy Landscapes | A computational exploration of the possible crystal structures of a molecule, ranked by their lattice energies. ucl.ac.uk | Lattice energy, molecular conformation, packing arrangement. | To identify the most likely stable crystal structures and to understand the potential for polymorphism (the existence of multiple crystal forms). ucl.ac.uk |

The process of CSP can be further refined by incorporating experimental data, where available. For example, powder X-ray diffraction data can be used to help identify the correct predicted structure from a list of low-energy candidates.

The table below provides a hypothetical comparison of predicted and experimental lattice parameters for a related halogenated benzoyl chloride, illustrating the level of accuracy that can be achieved with modern CSP methods.

| Parameter | Predicted Value | Experimental Value |

| a (Å) | 7.52 | 7.48 |

| b (Å) | 10.23 | 10.19 |

| c (Å) | 5.67 | 5.65 |

| α (°) | 90 | 90 |

| β (°) | 105.2 | 105.0 |

| γ (°) | 90 | 90 |

| Volume (ų) | 420.1 | 417.5 |

Ultimately, the goal of CSP is to provide insight into the solid-state properties of a material before it has been synthesized or crystallized, guiding experimental efforts and accelerating the discovery of new materials with desired properties.

Future Research Trajectories and Emerging Paradigms for 3,5 Dichloro 2 Fluorobenzoyl Chloride

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for producing substituted benzoyl chlorides often rely on conventional methods. However, the future of synthesizing 3,5-Dichloro-2-fluorobenzoyl chloride is likely to be shaped by the adoption of more efficient and sustainable methodologies. While specific novel routes for this particular compound are not yet extensively documented, trends in organic synthesis point towards several promising research directions.

One area of exploration is the development of catalytic processes that can circumvent the need for stoichiometric activating agents, which are common in traditional acyl chloride syntheses. Furthermore, the application of continuous flow chemistry presents a significant opportunity to enhance the synthesis of this compound. d-nb.infonih.govuc.pt Flow chemistry offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. d-nb.info The implementation of flow reactors could enable precise control over reaction parameters, leading to more efficient and scalable production.

Future research may also focus on developing synthetic pathways that utilize more readily available and environmentally benign starting materials. This could involve novel halogenation and fluorination strategies that offer greater selectivity and reduce the formation of unwanted byproducts.

Exploration of Unprecedented Reactivity Patterns and Derivatization Strategies

The reactivity of this compound is largely dictated by the electrophilic acyl chloride group and the substitution pattern on the aromatic ring. While its reactions with common nucleophiles to form amides and esters are predictable, future research is expected to delve into more unconventional reactivity patterns. wikipedia.org

A key area of investigation will likely be the exploration of cycloaddition reactions. For instance, the [3+2] cycloaddition of similar fluorinated compounds has been shown to provide access to novel heterocyclic scaffolds. rsc.org Investigating the potential of this compound to participate in similar or other types of cycloadditions could lead to the synthesis of unique molecular architectures with potential applications in medicinal chemistry and materials science.

Furthermore, a systematic exploration of derivatization strategies will be crucial. This involves reacting this compound with a diverse range of nucleophiles to create libraries of new compounds. These derivatives can then be screened for various biological activities or evaluated for their properties as functional materials. The strategic placement of the chloro and fluoro substituents on the benzoyl chloride core provides a template for creating structurally diverse molecules with tailored electronic and steric properties.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. acs.org For this compound, these computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. acs.orgyoutube.com

Machine learning algorithms can be trained on large datasets of chemical reactions to identify complex relationships between reactants, reagents, and reaction conditions. nih.gov This can be particularly valuable for predicting the regioselectivity and stereoselectivity of reactions involving this compound, where the interplay of electronic and steric effects can be subtle. For instance, AI models could predict the most likely site of nucleophilic attack or the optimal catalyst for a desired transformation. youtube.com

Moreover, ML can be used for the optimization of reaction parameters, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproduct formation. cam.ac.ukrsc.org This data-driven approach can significantly accelerate the process of reaction development and reduce the number of experiments required. nih.gov As more data on the reactivity of this compound and related compounds become available, the predictive power of these models will continue to improve.

Advanced In-Situ Spectroscopic Monitoring for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and developing more efficient synthetic protocols. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring reactions in real-time. mt.combeilstein-journals.org

In-situ FTIR spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout the course of a reaction. mt.comscienceasia.org This can provide valuable kinetic data and help to identify transient intermediates that may not be observable by traditional analytical methods. For the synthesis of derivatives from this compound, in-situ FTIR could be used to monitor the consumption of the acyl chloride and the formation of the desired product, allowing for precise determination of reaction endpoints. mt.com

Similarly, Raman spectroscopy offers a complementary in-situ monitoring technique. beilstein-journals.orgresearchgate.net It is particularly well-suited for monitoring reactions in aqueous or highly absorbing media where FTIR may be less effective. By applying these advanced spectroscopic methods, researchers can gain a detailed mechanistic understanding of reactions involving this compound, leading to improved process control and the development of more robust synthetic procedures.

Expanding Applications in Niche Chemical and Material Science Fields

While substituted benzoyl chlorides are established intermediates in the synthesis of pharmaceuticals and agrochemicals, the unique substitution pattern of this compound opens up possibilities for its application in more specialized areas of chemical and material science.

In the field of polymer chemistry, this compound could serve as a monomer or a modifying agent for the synthesis of high-performance polymers. The presence of halogen atoms can impart desirable properties such as flame retardancy and increased thermal stability. The fluorine atom, in particular, can enhance properties like chemical resistance and hydrophobicity.

Furthermore, this compound could be a valuable building block for the synthesis of novel functional materials. Its derivatives could be explored as liquid crystals, organic light-emitting diode (OLED) materials, or as components of advanced sensors. The specific arrangement of the chloro and fluoro substituents can be leveraged to fine-tune the electronic and photophysical properties of the resulting materials. Future research in this area will likely involve the synthesis and characterization of a wide range of derivatives and the evaluation of their performance in various material science applications.

Q & A

Q. How can synthetic routes to 3,5-Dichloro-2-fluorobenzoyl chloride be optimized for improved yield and purity?

Methodological Answer: Optimization typically involves systematic evaluation of reaction parameters. For example, chlorination and fluorination steps require precise control of stoichiometry, temperature, and catalysts. A study on a related compound (3,5-dichlorobenzoyl chloride) demonstrated that single-factor experiments can identify optimal conditions for chlorination (e.g., chlorine gas flow rate, AlCl₃ catalyst loading) and hydrolysis (temperature, reaction time) . For fluorination, regioselectivity challenges may arise; using directing groups or protecting intermediates can mitigate side reactions. Purification via fractional distillation or recrystallization (e.g., in ethanol/water mixtures) is critical to achieve >99% purity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the substitution pattern (e.g., distinct shifts for fluorine and chlorine substituents). For example, aromatic protons in ortho-fluorinated benzoyl chlorides typically show deshielding due to electron-withdrawing effects .

- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity and detects hydrolyzed byproducts (e.g., benzoic acid derivatives). Calibration with certified reference materials ensures accuracy .

- Elemental Analysis: Validates stoichiometry by comparing experimental vs. theoretical C, H, Cl, and F percentages .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Containment: Use chemical fume hoods to prevent inhalation of vapors. Avoid skin contact by wearing nitrile gloves, lab coats, and face shields .

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite). Avoid water to prevent hydrolysis to corrosive HCl and HF gases .

- First Aid: Immediate rinsing with water for skin/eye exposure (15+ minutes). For inhalation, administer oxygen and seek emergency medical care .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for fluorination/chlorination steps?

Methodological Answer: Density Functional Theory (DFT) calculations can predict activation energies and transition states for competing pathways (e.g., electrophilic vs. radical chlorination). For example, studies on fluorobenzoyl chlorides suggest that fluorine’s electron-withdrawing effect directs chlorination to meta positions, while steric hindrance influences regioselectivity . Validating computational results with kinetic experiments (e.g., time-resolved NMR) reconciles discrepancies between theoretical and observed product distributions .

Q. How to address discrepancies in purity assessments between HPLC and titration methods?

Methodological Answer:

- HPLC Limitations: Hydrolyzed byproducts (e.g., 3,5-Dichloro-2-fluorobenzoic acid) may co-elute with the target compound. Use gradient elution or tandem mass spectrometry (LC-MS) for better resolution .

- Titration Challenges: Acyl chloride reactivity with water can skew acid-base titration results. Conduct titrations in anhydrous solvents (e.g., THF) and validate with Karl Fischer titration for moisture content .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling adjustments to reagent addition rates or temperature .

- Catalyst Optimization: Heterogeneous catalysts (e.g., FeCl₃-supported mesoporous silica) reduce side reactions compared to homogeneous AlCl₃ .

- Scale-Up Considerations: Maintain consistent mixing efficiency to prevent hot spots during exothermic steps (e.g., chlorination). Pilot-scale reactors with jacketed cooling systems are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.